Methyl (E)-3-mesitylacrylate
Description
Methyl (E)-3-mesitylacrylate is an α,β-unsaturated ester characterized by a mesityl (2,4,6-trimethylphenyl) group at the β-position of the acrylate backbone. Its chemical structure (Fig. 1) confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed C–H functionalization reactions .
Synthesis: The compound is synthesized via palladium-catalyzed C–H olefination of mesitylene with methyl acrylate. Ligand-assisted protocols significantly enhance yields (up to 84%) compared to ligand-free conditions (10%) . Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 16.3 Hz, 1H), 6.90 (s, 2H), 6.06 (d, J = 16.4 Hz, 1H), 3.94 (s, 3H), 2.34 (s, 6H), 2.29 (s, 3H) .
- ¹³C NMR: Distinct signals at δ 165.60 (ester carbonyl), 147.93–101.61 (aromatic and olefinic carbons), and 21.00–21.13 (methyl groups) .
Applications: The compound serves as a precursor in synthesizing chroman derivatives and trideuteromethylated arylthianthrenium salts, highlighting its utility in medicinal and materials chemistry .
Properties
IUPAC Name |
methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFTZVBVMXPFV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (E)-3-mesitylacrylate can be synthesized through the esterification of mesitylene with acrylic acid in the presence of a catalyst. The reaction typically involves the use of sulfuric acid or p-toluenesulfonic acid as a catalyst and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (E)-3-mesitylacrylate can undergo oxidation reactions, leading to the formation of various oxidation products such as carboxylic acids and aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Amino esters, thioesters.
Scientific Research Applications
Chemistry: Methyl (E)-3-mesitylacrylate is used as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine: this compound and its derivatives may have potential applications in drug development. Researchers are exploring its use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (E)-3-mesitylacrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the acrylate moiety allows it to act as a Michael acceptor, facilitating conjugate addition reactions with nucleophiles.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
Methyl (E)-3-mesitylacrylate’s mesityl group imparts steric bulk and electron-donating effects. Comparisons with analogs include:
Key Findings :
- Steric Effects : The mesityl group in this compound enhances regioselectivity in C–H activation by shielding reactive sites, unlike less hindered analogs like Methyl (E)-3-(p-tolyl)acrylate .
- Electronic Effects : Electron-donating methyl groups in mesityl stabilize transition states, improving reaction yields compared to unsubstituted phenyl analogs .
Ester Group Variation: Methyl vs. Ethyl
Replacing the methyl ester with ethyl (e.g., Ethyl (E)-3-mesitylacrylate) marginally increases yield (88% vs. 84%) due to improved solubility in reaction media . However, methyl esters are preferred in solid-phase synthesis due to lower molecular weight .
Functional Group Modifications
- Cyano Substitution: Methyl 2-cyano-3-phenylacrylate introduces a strong electron-withdrawing group, altering reactivity toward nucleophiles but increasing toxicity (requires stringent safety protocols) .
- Halogenation: 5-Chloro-2-(2,4-dichlorophenoxy)phenyl (E)-3-mesitylacrylate exhibits enhanced electrophilicity, enabling cross-coupling with electron-rich arenes .
Biological Activity
Methyl (E)-3-mesitylacrylate is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structural features make it a valuable building block for synthesizing biologically active molecules. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a distinctive structure characterized by an acrylate moiety, which allows it to participate in various chemical reactions. The compound can undergo oxidation, reduction, and nucleophilic substitution, making it versatile in organic synthesis. Its ability to act as a Michael acceptor is particularly noteworthy, facilitating conjugate addition reactions with nucleophiles.
The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The ester group can hydrolyze to release biologically active acids and alcohols. Additionally, the acrylate double bond's reactivity enables it to form adducts with thiols and amines, potentially leading to modifications of biomolecules such as proteins and nucleic acids.
1. Medicinal Chemistry
Research indicates that this compound and its derivatives exhibit promising anti-inflammatory and antimicrobial properties. For instance, compounds derived from this acrylate have been explored for their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play critical roles in conditions like arthritis and cancer .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show significant antimicrobial activity against various bacterial strains. For example, derivatives were tested against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, yielding minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
Case Study 1: Anti-inflammatory Potential
A study evaluated the effects of a derivative of this compound on IL-1β-induced inflammation in chondrocyte cell lines. The compound significantly reduced mRNA expression levels of MMPs and COX-2, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives against fungal strains such as Fusarium oxysporum. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting possible applications in treating fungal infections .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
